molecular formula C10H11N3OS B1371674 5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine CAS No. 1177316-64-1

5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1371674
CAS No.: 1177316-64-1
M. Wt: 221.28 g/mol
InChI Key: IUCXFRFWZVYRML-UHFFFAOYSA-N
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Description

5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound with the molecular formula C10H11N3OS. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 4-(methylthio)benzyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)benzyl alcohol
  • 4-(Methylthio)benzaldehyde
  • 1,3,4-Thiadiazole derivatives

Uniqueness

5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-15-8-4-2-7(3-5-8)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCXFRFWZVYRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670526
Record name 5-{[4-(Methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177316-64-1
Record name 5-{[4-(Methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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